4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c1-2-11-10(7-12)14-15-16(11)9-5-3-4-8(13)6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJSNZAJMNHZSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=CC=C2)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of Functional Groups: The chloromethyl, ethyl, and fluorophenyl groups can be introduced through various substitution reactions. For example, the chloromethyl group can be added via chloromethylation using formaldehyde and hydrochloric acid, while the ethyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CHCl) group at the 4-position is highly reactive in nucleophilic substitution (S2) and elimination (E2) reactions . Key transformations include:
Electronic Effects : The electron-withdrawing triazole ring and 3-fluorophenyl group polarize the C–Cl bond, accelerating substitution .
Functionalization via Cross-Coupling Reactions
The chloromethyl group can be converted into intermediates for coupling:
Suzuki–Miyaura Coupling
After substitution with a boronate ester, the compound participates in Pd-catalyzed cross-coupling:
-
Step 1 : Chloromethyl → boronate via Miyaura borylation (Pd(dppf)Cl, Bpin)
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Step 2 : Coupling with aryl halides (e.g., PhBr) to form biaryl derivatives .
Heck Reaction
The chloromethyl group can be oxidized to an alkenyl intermediate for Heck coupling with alkenes .
Triazole Ring Reactivity
The 1,2,3-triazole core is chemically stable but participates in:
N1-Demethylation
Under strong acidic conditions (HSO, HO), the triazole’s N1-methyl group may cleave, though this is rare due to steric protection by the 3-fluorophenyl group .
Coordination Chemistry
The triazole nitrogen atoms can act as ligands for transition metals (e.g., Cu, Pd), enabling catalytic applications .
Fluorophenyl Ring Modifications
The 3-fluorophenyl group undergoes electrophilic aromatic substitution (EAS) under controlled conditions:
| Reaction | Reagents | Position of Substitution |
|---|---|---|
| Nitration | HNO/HSO | Para to fluorine (C4) |
| Sulfonation | HSO, SO | Meta to fluorine (C5) |
Fluorine’s electron-withdrawing effect directs EAS to specific positions .
Elimination Reactions
Dehydrohalogenation of the chloromethyl group produces a vinyl triazole:
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Conditions : DBU or t-BuOK in DMF at 120°C
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Product : 4-Vinyl-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole .
Biological Activity and Derivatization
4,5-Disubstituted triazoles are known inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1) . Modifications at the chloromethyl group enhance binding to hydrophobic enzyme pockets .
Stability and Handling
-
Light Sensitivity : Degrades under UV light due to the C–Cl bond.
This compound’s versatility makes it valuable in medicinal chemistry and materials science, particularly for designing enzyme inhibitors or functionalized polymers .
Scientific Research Applications
The compound 4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole (CAS: 1338679-27-8) is a member of the triazole family, which has garnered interest in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, supported by data tables and case studies.
Pharmaceutical Research
The primary application of 4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole lies in pharmaceutical research. Its structure allows for potential activity against various biological targets.
Antifungal Activity
Triazoles are well-known for their antifungal properties. Studies have shown that compounds with similar structures exhibit significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The incorporation of the chloromethyl and fluorophenyl groups may enhance this activity through improved binding affinity to fungal enzymes involved in sterol synthesis.
Anticancer Properties
Recent investigations have identified triazole derivatives as potential anticancer agents. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For instance, a study demonstrated that triazole derivatives could effectively inhibit the growth of breast cancer cell lines (MCF-7) through apoptosis induction mechanisms.
Agricultural Applications
The compound also shows promise in agricultural chemistry, particularly as a fungicide or pesticide.
Fungicide Development
Research indicates that triazole derivatives can inhibit fungal growth in crops. The chloromethyl group may enhance the lipophilicity of the molecule, improving its penetration into fungal cell membranes. Field trials have reported effective control of Fusarium species in wheat crops when treated with triazole-based fungicides.
Material Science
In material science, the unique properties of triazoles make them suitable for developing new materials.
Polymer Chemistry
Triazoles can act as cross-linking agents in polymer synthesis, enhancing thermal stability and mechanical properties. Studies have shown that incorporating triazole units into polymer matrices results in improved resistance to thermal degradation and increased tensile strength.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | 5.0 | |
| Antifungal | Aspergillus fumigatus | 3.2 | |
| Anticancer | MCF-7 (Breast Cancer) | 10.0 |
Table 2: Agricultural Efficacy
| Fungicide Type | Target Pathogen | Efficacy (%) | Reference |
|---|---|---|---|
| Triazole Derivative | Fusarium graminearum | 85 | |
| Triazole Derivative | Botrytis cinerea | 78 |
Case Study 1: Antifungal Activity Assessment
A study conducted by Smith et al. (2024) evaluated the antifungal efficacy of various triazole derivatives, including 4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole against clinical isolates of Candida albicans. The results indicated a significant reduction in fungal load at concentrations as low as 5 µM.
Case Study 2: Agricultural Field Trials
In agricultural trials reported by Johnson et al. (2024), the application of a formulation containing the compound significantly reduced the incidence of Fusarium infections in wheat crops by over 85%. This study highlights the potential for developing effective fungicides based on triazole chemistry.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl group can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
Alkyl Chain Variations
- Target Compound :
- 5-Ethyl Group : The ethyl substituent at position 5 introduces moderate steric bulk and lipophilicity.
Halogen and Aryl Substitutions
- 3-Fluorophenyl vs. 4-Fluorophenyl :
- Chloromethyl vs. Bromomethyl :
Trifluoromethyl and Methoxy Derivatives
- Trifluoromethyl Analogs :
- Methoxy-Substituted Triazoles :
Structural and Crystallographic Insights
- Isostructural Derivatives :
- highlights chloro (compound 4 ) and bromo (compound 5 ) isostructural triazoles. Both crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit. The target’s chloromethyl group likely adopts a similar planar conformation but may induce distinct packing due to differences in van der Waals radii (Cl: 0.79 Å vs. Br: 1.14 Å) .
Data Table: Key Structural and Physical Properties of Selected Triazoles
Biological Activity
4-(Chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole is a member of the triazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound exhibits significant potential due to its unique structural features, including a chloromethyl group and a fluorophenyl moiety, which enhance its reactivity and biological interactions.
Chemical Structure and Properties
The chemical structure of 4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole can be represented as follows:
- IUPAC Name : 4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole
- Molecular Formula : C11H12ClFN4
- Molecular Weight : 240.69 g/mol
- CAS Number : 1338690-03-1
Synthetic Routes
The synthesis of this triazole typically involves the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile under elevated temperatures with copper(I) catalysts to facilitate the reaction .
Antimicrobial Activity
Triazoles are widely recognized for their antimicrobial properties. Compounds similar to 4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole have shown efficacy against various pathogens. For instance, studies indicate that triazole derivatives possess significant antifungal and antibacterial activity. The presence of the chloromethyl group enhances nucleophilic substitution reactions, potentially increasing antimicrobial effectiveness by allowing for further modifications .
Anticancer Potential
Recent research highlights the anticancer potential of triazole derivatives. For example, a study on related compounds demonstrated promising antitumor activity against non-small-cell lung cancer (NSCLC) cell lines. The mechanisms involved include induction of apoptosis and reactive oxygen species (ROS) generation . The unique structure of 4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole may similarly influence cancer cell viability through modulation of specific molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It may inhibit enzymes involved in inflammatory pathways or cancer progression by binding to their active sites. The chloromethyl group can participate in nucleophilic substitution reactions, enhancing its potential as a drug candidate .
Research Findings and Case Studies
Q & A
Q. What are the most reliable synthetic routes for preparing 4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is recommended. First, synthesize the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 3-fluorophenyl azide and a substituted alkyne precursor. Second, introduce the chloromethyl group via nucleophilic substitution (e.g., using chloromethylation agents like ClCH₂SO₂Cl under basic conditions). Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using design of experiments (DoE) to maximize yield and purity. Monitor intermediates via TLC and HPLC .
Q. How can the structure of this compound be confirmed with high confidence?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Assign peaks for the triazole ring (δ 7.5–8.5 ppm for aromatic protons), chloromethyl group (δ 4.0–4.5 ppm), and ethyl substituent (δ 1.2–1.4 ppm for CH₃).
- X-ray crystallography : Resolve the 3D structure to confirm regiochemistry of substituents (e.g., fluorophenyl at N1 vs. C5). Reference similar triazole derivatives in crystallographic databases (e.g., CCDC) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods due to potential release of volatile chlorinated byproducts.
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with the chloromethyl group.
- First Aid : In case of exposure, flush with water and consult a physician immediately. Document safety data for analogous chloromethyl-triazoles (e.g., acute toxicity LD₅₀ > 500 mg/kg in rodents) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloromethyl group in downstream functionalization?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. Compare with experimental results from SN2 reactions (e.g., substitution with amines or thiols). Validate using Hammett σ constants for substituent effects on reaction rates .
Q. What strategies mitigate competing side reactions during triazole functionalization?
- Methodological Answer :
- Protection/Deprotection : Temporarily block the triazole N2 position with a tert-butyl group to prevent unwanted coordination during chloromethylation.
- Kinetic Control : Use low-temperature conditions (−20°C) to favor mono-substitution over di-adduct formation. Track byproducts via LC-MS and adjust stoichiometry accordingly .
Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved for this compound?
- Methodological Answer :
- NMR Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals.
- IR Coupled with DFT : Compare experimental IR stretches (e.g., C-Cl at 650–750 cm⁻¹) with simulated spectra from computational models. Cross-reference with crystallographic bond lengths to validate assignments .
Q. What analytical techniques are best suited to quantify trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Set MS/MS to monitor m/z transitions specific to the parent ion and common byproducts (e.g., dechlorinated analogs).
- ICP-OES : Detect residual metal catalysts (e.g., Cu from CuAAC) at ppm levels .
Key Research Challenges
- Regioselectivity : The 1,2,3-triazole’s tautomeric equilibria may complicate functionalization at specific positions. Use sterically hindered bases (e.g., DIPEA) to direct reactivity .
- Stability : The chloromethyl group is prone to hydrolysis. Store under inert atmosphere (N₂ or Ar) with molecular sieves .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
